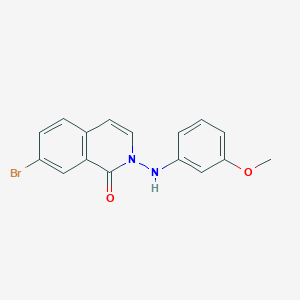
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one typically involves the following steps:
Bromination: The starting material, isoquinolin-1(2H)-one, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 7th position.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with 3-methoxyaniline under suitable conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify the bromo group.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to substitute the bromo group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution reactions could produce a wide range of substituted isoquinolinones.
科学研究应用
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 7-Chloro-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
- 7-Fluoro-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
- 7-Iodo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one
Uniqueness
7-Bromo-2-((3-methoxyphenyl)amino)isoquinolin-1(2H)-one is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The bromo group can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the specific substitution pattern on the isoquinolinone core can lead to distinct biological properties compared to its chloro, fluoro, or iodo analogs.
属性
分子式 |
C16H13BrN2O2 |
|---|---|
分子量 |
345.19 g/mol |
IUPAC 名称 |
7-bromo-2-(3-methoxyanilino)isoquinolin-1-one |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-14-4-2-3-13(10-14)18-19-8-7-11-5-6-12(17)9-15(11)16(19)20/h2-10,18H,1H3 |
InChI 键 |
QCXDZYKODJKCBA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NN2C=CC3=C(C2=O)C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14070749.png)

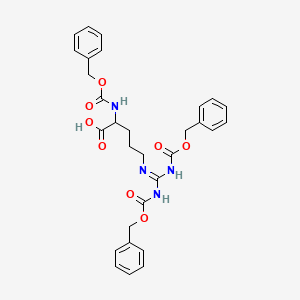

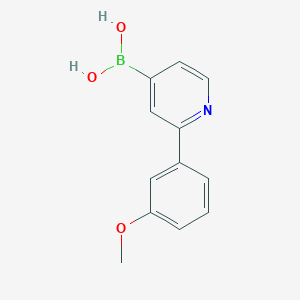
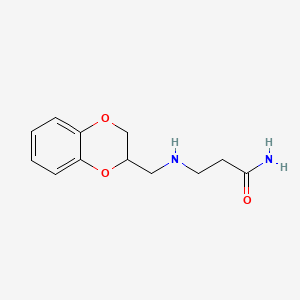
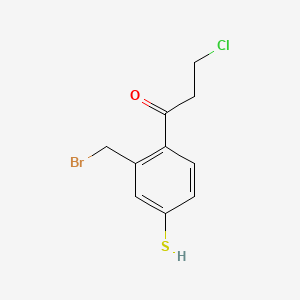
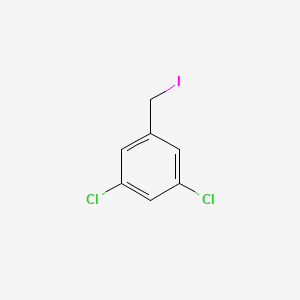
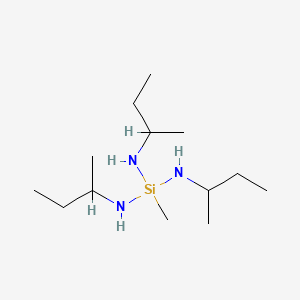

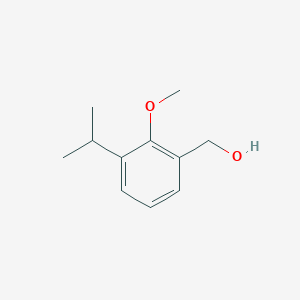


![4-{(E)-[3-(4-Carboxyanilino)prop-2-en-1-ylidene]amino}benzoic acid](/img/structure/B14070832.png)
